molecular formula C6H8BrNO B1512930 3-Bromotetrahydro-2H-pyran-2-carbonitrile CAS No. 1051940-71-6

3-Bromotetrahydro-2H-pyran-2-carbonitrile

Cat. No.: B1512930
CAS No.: 1051940-71-6
M. Wt: 190.04 g/mol
InChI Key: NXFVONYWTJVWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromotetrahydro-2H-pyran-2-carbonitrile is a chemical compound with the molecular formula C6H8BrNO and a molecular weight of 190.04 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromotetrahydro-2H-pyran-2-carbonitrile typically involves the bromination of tetrahydro-2H-pyran-2-carbonitrile. This can be achieved through various methods, including the use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM). The reaction conditions often require cooling to maintain control over the reaction and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromotetrahydro-2H-pyran-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can produce alcohols or amines as major products.

  • Substitution: Substitution reactions can result in the formation of various substituted pyran derivatives.

Scientific Research Applications

3-Bromotetrahydro-2H-pyran-2-carbonitrile has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Bromotetrahydro-2H-pyran-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

3-Bromotetrahydro-2H-pyran-2-carbonitrile is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • Tetrahydro-2H-pyran-2-carbonitrile: The parent compound without the bromine atom.

  • 3-Chlorotetrahydro-2H-pyran-2-carbonitrile: A chlorinated analog with similar properties but different reactivity.

  • 3-Iodotetrahydro-2H-pyran-2-carbonitrile: An iodinated variant with distinct chemical behavior.

These compounds share the tetrahydro-2H-pyran-2-carbonitrile core but differ in their halogen substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

3-bromooxane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c7-5-2-1-3-9-6(5)4-8/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFVONYWTJVWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856289
Record name 3-Bromooxane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051940-71-6
Record name 3-Bromooxane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromotetrahydro-2H-pyran-2-carbonitrile
Reactant of Route 2
3-Bromotetrahydro-2H-pyran-2-carbonitrile
Reactant of Route 3
3-Bromotetrahydro-2H-pyran-2-carbonitrile
Reactant of Route 4
3-Bromotetrahydro-2H-pyran-2-carbonitrile
Reactant of Route 5
3-Bromotetrahydro-2H-pyran-2-carbonitrile
Reactant of Route 6
3-Bromotetrahydro-2H-pyran-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.